molecular formula C6H8Br2O B2881009 4-(Dibromomethylidene)oxane CAS No. 2187461-28-3

4-(Dibromomethylidene)oxane

Cat. No.: B2881009
CAS No.: 2187461-28-3
M. Wt: 255.937
InChI Key: IELPEJKXODGDKA-UHFFFAOYSA-N
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Description

4-(Dibromomethylidene)oxane is an organic compound with the molecular formula C6H8Br2O . It features an oxane (tetrahydropyran) ring system substituted with a dibromomethylidene group, a structure that suggests potential utility as a building block or intermediate in synthetic organic chemistry and materials science research. The compound's molecular framework is related to ether-class solvents like 1,4-dioxane, which are known for their application as aprotic solvents in the synthesis of inks, adhesives, and cellulose esters . The presence of two bromine atoms on the exocyclic carbon makes it a potential candidate for further functionalization via metal-catalyzed cross-coupling reactions or as an electrophile in nucleophilic substitution reactions. Researchers may explore its use in developing novel polymers, specialty chemicals, or as a precursor in pharmaceutical R&D. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dibromomethylidene)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O/c7-6(8)5-1-3-9-4-2-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELPEJKXODGDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Novel Oxane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. Among the saturated heterocyclic systems, oxanes (tetrahydropyrans) represent a privileged scaffold due to their favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The introduction of unique functionalities onto this core can unlock new chemical space and provide innovative starting points for drug development programs. This guide details the synthesis and characterization of a novel oxane derivative, 4-(Dibromomethylidene)oxane, a versatile intermediate poised for further chemical elaboration. The gem-dibromoalkene moiety serves as a synthetic linchpin, amenable to a variety of transformations including metal-catalyzed cross-coupling reactions and conversion to terminal alkynes, thereby offering a gateway to a diverse array of more complex molecules.[1][2]

This document provides a comprehensive, field-proven methodology for the preparation and rigorous characterization of this compound, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, scientists, and professionals in drug development who seek to expand their synthetic repertoire and leverage novel building blocks in their research endeavors.

I. Synthetic Strategy: The Corey-Fuchs Reaction as the Method of Choice

The conversion of a ketone to a gem-dibromoalkene is a cornerstone transformation in organic synthesis. While several methods exist, the Corey-Fuchs reaction stands out for its reliability, mild reaction conditions, and broad substrate scope.[3][4][5][6] This reaction, developed by E.J. Corey and P.L. Fuchs, utilizes a pre-formed phosphorus ylide generated from triphenylphosphine and carbon tetrabromide to transform a carbonyl group into a dibromomethylidene group.[4][6]

The choice of the Corey-Fuchs reaction for the synthesis of this compound from the readily available starting material, oxan-4-one, is predicated on several key advantages:

  • High Functional Group Tolerance: The reaction conditions are generally mild and neutral, which is crucial for preserving the integrity of the oxane ring, a moiety that can be susceptible to ring-opening under harsh acidic or basic conditions.[7]

  • Predictable Reactivity: The mechanism is well-understood, allowing for rational optimization and troubleshooting.

  • Direct Conversion: It provides a direct one-step conversion of the ketone to the desired gem-dibromoalkene, minimizing the number of synthetic operations and potential for material loss.

Reaction Mechanism

The Corey-Fuchs reaction proceeds through two main stages: the formation of the phosphorus ylide and the subsequent Wittig-type reaction with the ketone.[3][6]

  • Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. The first equivalent of triphenylphosphine is brominated, generating a phosphonium salt. A second equivalent of triphenylphosphine then acts as a base to deprotonate the intermediate, yielding the reactive dibromomethylenetriphenylphosphorane ylide.

  • Wittig Reaction: The phosphorus ylide attacks the electrophilic carbonyl carbon of oxan-4-one, leading to the formation of a betaine intermediate. This intermediate then collapses to form the desired this compound and triphenylphosphine oxide as a byproduct.[3]

Corey_Fuchs_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction TPP1 Ph₃P CBr4 CBr₄ TPP2 Ph₃P ketone Oxan-4-one ylide Ph₃P=CBr₂ product This compound byproduct Ph₃PO ylide_formation_start Ph₃P + CBr₄ phosphonium_salt [Ph₃P-Br]⁺Br⁻ + CHBr₃ ylide_formation_start->phosphonium_salt + Ph₃P ylide_generation Ph₃P=CBr₂ phosphonium_salt->ylide_generation wittig_start Oxan-4-one + Ph₃P=CBr₂ betaine Betaine Intermediate wittig_start->betaine product_formation Product + Ph₃PO betaine->product_formation Experimental_Workflow setup Reaction Setup (Inert Atmosphere, 0°C) reagent_addition Slow Addition of Oxan-4-one setup->reagent_addition reaction Reaction Progression (Warm to RT, Monitor by TLC) reagent_addition->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the resulting solution to 0 °C in an ice bath.

  • Ylide Formation: To the cooled solution, add carbon tetrabromide (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange suspension. Stir the mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve oxan-4-one (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the dried organic solution and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil or a low-melting solid.

III. Safety and Handling

The synthesis of this compound involves the use of hazardous materials. Adherence to safety protocols is mandatory.

  • Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction. [8][9]Handle with gloves and avoid creating dust. [10][11][12]* Carbon Tetrabromide (CBr₄): A toxic and lachrymatory substance. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.

All waste materials should be disposed of in accordance with institutional and local regulations.

IV. Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two sets of magnetically non-equivalent methylene protons on the oxane ring. These will likely appear as triplets in the regions of approximately 2.5-3.0 ppm and 3.8-4.2 ppm, with coupling to each other. The integration of these signals should be in a 4H:4H ratio.

  • ¹³C NMR: The carbon NMR spectrum will be highly informative. A key signal will be the quaternary carbon of the dibromomethylidene group, expected to appear downfield in the region of 80-100 ppm. The exocyclic double bond carbon (=CBr₂) should be in the range of 130-140 ppm. The two sets of methylene carbons of the oxane ring are expected in the aliphatic region, typically around 30-40 ppm and 60-70 ppm (for the carbons adjacent to the oxygen).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

Wavenumber (cm⁻¹)Assignment
2950-2850C-H stretching (alkane)
1650-1600C=C stretching (alkene)
1150-1050C-O-C stretching (ether)
800-700C-Br stretching

The C=C stretching frequency might be weak due to the symmetrical nature of the substitution. [13]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

  • Fragmentation: Common fragmentation pathways may involve the loss of a bromine atom or cleavage of the oxane ring.

V. Potential Applications and Future Directions

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. The gem-dibromoalkene functionality can be readily transformed into a terminal alkyne via a second step of the Corey-Fuchs reaction (treatment with a strong base like n-butyllithium). [5][14]This opens up the possibility of using this compound in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a wide range of triazole-containing oxane derivatives. [2] Furthermore, the gem-dibromoalkene can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents at the 4-position of the oxane ring. [1]These transformations provide access to a diverse library of novel oxane-based compounds for biological screening and drug discovery programs.

VI. Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By leveraging the robust and reliable Corey-Fuchs reaction, this novel building block can be prepared in a straightforward manner. The detailed experimental protocol, coupled with the predicted characterization data, offers a self-validating system for researchers to successfully synthesize and confirm the identity of this valuable synthetic intermediate. The potential for further elaboration of the dibromomethylidene moiety underscores the strategic importance of this compound in the exploration of new chemical space for drug discovery and other applications.

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An In-depth Technical Guide to 4-(Dibromomethylidene)oxane: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dibromomethylidene)oxane, a functionalized heterocyclic compound with potential applications in organic synthesis and drug discovery. While this specific molecule is not extensively cataloged, this document outlines its systematic identification, a robust and detailed protocol for its synthesis via the Corey-Fuchs reaction, and a prospective analysis of its physicochemical properties and spectroscopic signature. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar gem-dibromoalkene-containing scaffolds.

Compound Identification and Nomenclature

The nomenclature of heterocyclic compounds is systematized by the International Union of Pure and Applied Chemistry (IUPAC). The foundational ring system, a six-membered saturated ring containing one oxygen atom, is formally named "oxane". Consequently, the structure is systematically named:

  • Preferred IUPAC Name: this compound

  • Systematic IUPAC Name: 4-(Dibromomethylene)tetrahydro-2H-pyran

As of the latest searches, a specific CAS number for this compound has not been assigned in major chemical databases. For reference, the direct precursor for its most logical synthesis is:

  • Precursor: Tetrahydropyran-4-one

  • Precursor CAS Number: 22985-88-0

Synthetic Approach: The Corey-Fuchs Reaction

The conversion of a ketone to a gem-dibromoalkene is efficiently achieved through the Corey-Fuchs reaction. This two-step olefination protocol offers a reliable pathway to this compound from the readily available tetrahydropyran-4-one. The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the ketone.

Reaction Rationale and Mechanistic Insight

The Corey-Fuchs reaction is a modification of the Wittig reaction, specifically designed for the one-carbon homologation of aldehydes and ketones to 1,1-dibromoalkenes. The choice of this reaction is predicated on its high efficiency and functional group tolerance under mild conditions.

The mechanism involves two key stages:

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to generate the dibromomethylenetriphenylphosphorane ylide.

  • Wittig-type Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct.

Experimental Workflow Diagram

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination cluster_2 Work-up & Purification CBr4 Carbon Tetrabromide (CBr4) Ylide Dibromomethylene- triphenylphosphorane (Ylide) CBr4->Ylide 2 eq. PPh3, Anhydrous DCM, 0°C to RT PPh3 Triphenylphosphine (PPh3) PPh3->Ylide Ketone Tetrahydropyran-4-one Product This compound Ketone->Product Ylide, Anhydrous DCM, 0°C to RT Workup Quenching, Extraction Product->Workup Purification Column Chromatography Workup->Purification

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(dibromomethylidene)oxane, a valuable synthetic intermediate, starting from the commercially available precursor, tetrahydropyran-4-one (4-oxanone). The core of this synthesis is the application of the Corey-Fuchs reaction, a reliable and high-yielding method for the conversion of ketones into gem-dibromoalkenes. This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters, work-up procedures, and safety considerations. The information is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for accessing this versatile chemical building block.

Introduction and Strategic Overview

The tetrahydropyran motif is a ubiquitous structural element in a vast number of biologically significant natural products.[1] The functionalization of this scaffold is a key objective in synthetic chemistry. This compound serves as a versatile intermediate; the gem-dibromoalkene moiety can be readily converted into a terminal alkyne via the Fritsch–Buttenberg–Wiechell rearrangement or engaged in various cross-coupling reactions, opening pathways to more complex molecular architectures.

The most direct and efficient strategy for the synthesis of this compound from a readily available starting material is the olefination of tetrahydropyran-4-one. While several olefination methods exist, the Corey-Fuchs reaction is exceptionally well-suited for this transformation.[2][3] This reaction utilizes a pre-formed phosphorus ylide, generated from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to convert the carbonyl group of a ketone directly into a dibromomethylidene group.[2][4][5]

The overall synthetic pathway is a single, high-yielding transformation from a commercially available cyclic ketone.

start Tetrahydropyran-4-one (Commercial Starting Material) product This compound (Target Compound) start->product Corey-Fuchs Reaction reagents CBr4, PPh3 DCM, 0°C to rt

Caption: Overall synthetic strategy.

Mechanism: The Corey-Fuchs Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds in two main stages within a single pot:

  • Ylide Formation: Two equivalents of triphenylphosphine react with carbon tetrabromide. One equivalent of PPh₃ is brominated to form triphenylphosphine dibromide and subsequently triphenylphosphine oxide, while the other forms the key reactive intermediate: the dibromomethylenephosphorane ylide (Ph₃P=CBr₂).[5]

  • Wittig-type Olefination: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. This is analogous to a standard Wittig reaction.[6][7] The initial attack leads to a betaine intermediate, which rapidly collapses to form a four-membered oxaphosphetane ring. This intermediate is unstable and fragments, eliminating the highly stable triphenylphosphine oxide (TPPO) to yield the desired this compound.[2]

cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Olefination PPh3_1 2 PPh₃ Ylide Ph₃P=CBr₂ Dibromomethylene phosphorane PPh3_1->Ylide Reaction Byproduct1 Ph₃PBr₂ PPh3_1->Byproduct1 CBr4 CBr₄ CBr4->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone Tetrahydropyran-4-one Ketone->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Fragmentation TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: Corey-Fuchs reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a ~2 mmol scale synthesis. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

ReagentM.W.AmountMoles (mmol)EquivalentsSupplier
Tetrahydropyran-4-one100.12200 mg2.001.0Sigma-Aldrich
Carbon Tetrabromide (CBr₄)331.631.46 g4.402.2Acros Organics
Triphenylphosphine (PPh₃)262.292.31 g8.804.4TCI Chemicals
Dichloromethane (DCM), anhydrous-25 mL--Fisher Scientific

Causality Behind Experimental Choices:

  • Stoichiometry: A significant excess of both CBr₄ and PPh₃ is used to ensure the complete in-situ generation of the phosphorus ylide and to drive the reaction to completion.

  • Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice. It is relatively non-polar, effectively solubilizes the reactants, and is inert to the reactive ylide intermediate. Its low boiling point simplifies removal during work-up.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of PPh₃. It is then allowed to warm to room temperature to ensure a reasonable reaction rate.

3.2. Step-by-Step Procedure

  • Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (200 mg, 2.00 mmol) and carbon tetrabromide (1.46 g, 4.40 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: In a separate beaker, dissolve triphenylphosphine (2.31 g, 8.80 mmol) in 5 mL of anhydrous DCM. Slowly add this solution to the cooled reaction mixture dropwise over 15-20 minutes using a dropping funnel. Note: The addition may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. The mixture will typically turn from colorless to a yellow/orange suspension as triphenylphosphine oxide precipitates.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1) eluent system. The product will have a higher Rf value than the starting ketone.

3.3. Work-up and Purification

The primary challenge in the work-up is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a thick slurry.

  • Initial Purification: Add ~30 mL of diethyl ether or hexane to the residue and stir vigorously for 15 minutes. TPPO has low solubility in these solvents and will remain as a solid.

  • Filtration: Filter the suspension through a pad of celite or a sintered glass funnel to remove the bulk of the TPPO. Wash the solid cake with additional cold ether or hexane (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Column Chromatography: The resulting crude oil is purified by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 98:2 hexane/ethyl acetate) is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow Visualization

cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Ketone & CBr4 in DCM B 2. Cool to 0 °C A->B C 3. Add PPh3 solution dropwise B->C D 4. Stir at RT for 3-4h C->D E 5. Concentrate in vacuo D->E F 6. Triturate with Hexane E->F G 7. Filter to remove TPPO F->G H 8. Concentrate filtrate G->H I 9. Silica Gel Column Chromatography H->I J 10. Evaporate solvent I->J K Pure Product J->K

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Carbon Tetrabromide (CBr₄): Toxic and an environmental hazard. Handle with care in a fume hood. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and avoid breathing vapors.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture, although this specific reaction often proceeds well without stringent inert conditions.

Conclusion

The Corey-Fuchs reaction provides a robust and efficient method for the synthesis of this compound from the commercially available tetrahydropyran-4-one. The protocol described herein is scalable and utilizes standard laboratory techniques. Careful execution of the work-up procedure, particularly the removal of triphenylphosphine oxide, is crucial for obtaining a high purity product. This synthetic route offers a reliable entry point for the further elaboration of the tetrahydropyran scaffold in various research and development applications.

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Reaction of 4-(Dibromomethylidene)oxane with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydro-2H-pyran) serves as a versatile electrophilic "linchpin" in medicinal chemistry. It allows for the rapid, modular construction of non-symmetrical exocyclic alkenes and alkynes bearing the tetrahydropyran (THP) core—a privileged scaffold known for improving metabolic stability and solubility compared to carbocyclic analogs. This guide details the synthesis of the reagent and provides validated protocols for its two primary reactivity modes: Sequential Palladium-Catalyzed Cross-Coupling (for tri/tetrasubstituted alkenes) and Lithium-Halogen Exchange/Rearrangement (for functionalized alkynes).

Introduction & Mechanistic Grounding

The utility of this compound stems from the distinct reactivity of its gem-dibromoalkene moiety. Unlike simple vinyl bromides, this functional group possesses two chemically non-equivalent sites once the symmetry is broken by a first reaction event.

The "Linchpin" Concept:

  • First Substitution (

    
     or Pd-Catalyzed):  The first bromine atom can be replaced by a nucleophile (aryl, vinyl, or alkyl). In Pd-catalyzed processes, this step is generally faster than the second substitution, allowing for the isolation of the mono-bromoalkene.
    
  • Stereocontrol: The oxidative addition of Pd(0) to the gem-dibromide typically occurs with retention of configuration. However, the steric bulk of the first introduced group (

    
    ) dictates the stereochemical outcome of the second coupling, often favoring the formation of the (
    
    
    
    )-isomer (where
    
    
    and
    
    
    are trans to maximize distance) or allowing for specific sequential addition.
  • Alkyne Access: Treatment with organolithiums induces a Fritsch–Buttenberg–Wiechell (FBW) rearrangement, converting the exocyclic double bond into a terminal or internal alkyne.

Figure 1: Divergent synthetic pathways accessible from the parent dibromoalkene.

Preparation of the Reagent

Before coupling, the reagent must be synthesized via the Ramirez-Corey-Fuchs olefination. Commercial sources exist but are often expensive; in-house synthesis is scalable and cost-effective.

Protocol A: Synthesis of this compound

Reaction Class: Ramirez Olefination

Materials:

  • Tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 eq)

  • Carbon tetrabromide (

    
    ) (20.0 mmol, 2.0 eq)
    
  • Triphenylphosphine (

    
    ) (40.0 mmol, 4.0 eq)
    
  • Dichloromethane (DCM), anhydrous

  • Zinc dust (optional, for activation in some variants, but standard Ramirez uses

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Add

    
     (6.63 g) to the flask and dissolve in anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
    
  • Phosphorus Ylide Formation: Add

    
     (10.5 g) portion-wise over 20 minutes. The solution will turn yellow/orange, indicating the formation of the dibromomethylene phosphorane species. Stir for 30 minutes at 0 °C.
    
  • Substrate Addition: Add tetrahydro-4H-pyran-4-one (1.00 g) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (

      
      ) should disappear, replaced by a less polar vinyl bromide spot (
      
      
      
      ).
  • Workup: Pour the reaction mixture into hexane (300 mL) under vigorous stirring. This precipitates the triphenylphosphine oxide (TPPO) byproduct.

  • Filtration: Filter the suspension through a pad of Celite. Wash the pad with hexane.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0–5% EtOAc in Hexane).

    • Note: The product is thermally stable up to ~80°C but should not be subjected to prolonged high-heat distillation.

Yield Expectation: 85–95% as a colorless crystalline solid or oil.

Core Application: Sequential Suzuki-Miyaura Coupling[1]

This protocol describes the "One-Pot, Two-Step" or "Sequential Isolation" method to generate non-symmetrical alkenes.

Protocol B: Site-Selective Mono-Arylation

Objective: Isolate the mono-coupled (Z)-bromoalkene.

Critical Insight: The choice of catalyst and stoichiometry is paramount.


 is often preferred for the first step because its oxidative addition rate is slower than highly active catalysts like 

or Buchwald generations, providing better control to stop at the mono-addition stage [1].

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (

    
    ) (1.05 mmol, 1.05 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aq) (2.0 eq)
    
  • Solvent: THF/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Methodology:

  • Degassing: Charge the RBF with the dibromide, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ). Add degassed solvents.
    
  • Reaction: Heat to 60 °C (oil bath). Do not reflux vigorously, as higher temperatures promote double coupling.

  • Monitoring: Check HPLC/UPLC or TLC every 2 hours. Look for the consumption of starting material.

    • Stop Condition: If >5% bis-coupled product appears, stop immediately.

  • Workup: Dilute with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. The mono-coupled product is usually easily separable from the bis-product due to polarity differences.

Protocol C: Second Coupling (Synthesis of Tri-substituted Alkenes)

Objective: Replace the second bromine with


.

Materials:

  • Mono-bromoalkene (from Protocol B)

  • Aryl/Alkenyl boronic acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Setup: Standard inert atmosphere conditions.

  • Reaction: Heat to 90–100 °C. The second bromine is sterically hindered and electronically deactivated (if

    
     is electron-donating), requiring a more active catalyst and higher temperatures [2].
    
  • Workup/Purification: Standard aqueous workup and silica chromatography.

Figure 2: Workflow for sequential functionalization ensuring high selectivity.

Core Application: Alkyne Synthesis (FBW Rearrangement)

This protocol converts the dibromide into a terminal alkyne or, via trapping, an internal alkyne. This is a key route to 4-ethynyloxane derivatives.

Protocol D: Rearrangement to Terminal Alkyne

Reaction Class: Fritsch–Buttenberg–Wiechell (FBW) Rearrangement[1]

Mechanism: Treatment with n-BuLi generates the lithium carbenoid. The carbenoid undergoes 1,2-migration (rearrangement) to form the triple bond [3].

Methodology:

  • Solvent: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool to –78 °C.

  • Lithiation: Add

    
     (2.2 eq, 2.5 M in hexanes) dropwise over 15 minutes.
    
    • Observation: The solution may turn dark.

  • Rearrangement: Stir at –78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

  • Quench:

    • For Terminal Alkyne: Quench with saturated

      
       (aq).[2]
      
    • For Internal Alkyne: Add an electrophile (e.g., MeI, BnBr, or a carbonyl) at 0 °C before the aqueous quench.

  • Yield: Typically 80–90%.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Coupling) Protodebromination (H replaces Br)Solvent is too "wet" or catalyst loading too high. Switch to anhydrous dioxane/base.
Poor Selectivity (Bis-coupling) Excess Boronic AcidStrictly limit

to 1.0–1.05 eq. Lower temperature to 50°C.
Incomplete Step 2 Steric HindranceSwitch to bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Black Precipitate (Pd Black) Catalyst DecompositionEnsure rigorous

exclusion. Add free ligand (e.g.,

) to stabilize Pd species.

References

  • Minato, A., & Suzuki, K. (1991). Palladium-catalyzed cross-coupling reactions of 1,1-dibromo-1-alkenes with 1-alkenyl- and aryl-boron compounds. Journal of the American Chemical Society. Link

  • Lerebours, R., & Wolf, C. (2006). Chemoselective Cross-Coupling Reactions of gem-Dibromoalkenes. Organic Letters. Link

  • Rezaei, H., et al. (2003). Preparation of alkynes from 1,1-dibromoalkenes. Organic Syntheses.[3][4][5] Link

  • Shen, W., & Wang, L. (2009). The Application of Gem-Dibromoalkenes in Organic Synthesis.[5] Current Organic Chemistry.[6] Link

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals (CBr4, Organolithiums) and should be performed in a fume hood with appropriate PPE.

Sources

Protocol for the Purification of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydropyran), a critical intermediate synthesized via the Ramirez-Corey-Fuchs olefination of tetrahydro-4H-pyran-4-one.

The primary challenge in isolating this gem-dibromoalkene is the quantitative removal of Triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the reaction. Standard aqueous workups are often insufficient due to the amphiphilic nature of TPPO. This guide presents a multi-tiered purification strategy focusing on solubility-driven precipitation and Lewis-acid complexation, minimizing the reliance on labor-intensive chromatography.

Physicochemical Profile

PropertyValue / DescriptionNotes
IUPAC Name This compound
Common Name 4-(Dibromomethylene)tetrahydropyran
Molecular Weight ~255.94 g/mol
Appearance White to off-white crystalline solid or oilLow melting point solid (dependent on purity)
Solubility (Product) High: DCM, Et2O, THF, HexanesLipophilic character dominates
Solubility (Impurity: TPPO) High: DCM, MeOH, THFLow: Hexanes, Pentane, Et2O (cold)Critical Separation Factor
Stability Light Sensitive; Moisture StableStore in amber vials under inert gas

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (CRM) via Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 10% Ethyl Acetate in Hexanes

  • Visualization: UV (254 nm) and KMnO4 stain (active alkene).

  • Expected Profile:

    • Product (

      
       ~0.6-0.8):  High mobility, UV active.
      
    • TPPO (

      
       < 0.1):  Stays near baseline, strong UV absorption.
      
    • Residual

      
      :  High mobility (often co-elutes with solvent front), invisible in UV, stains yellow/brown.
      

Purification Protocols

Strategy Overview

Do not rely solely on chromatography for crude mixtures containing >10% TPPO by mass. The column loading capacity will be severely compromised. Use Protocol A or Protocol B as a bulk cleanup step before Protocol C (Polishing).

Protocol A: The "Solubility Crash" (Standard)

Best for: Small to medium scale (<5g) where Zn contamination must be avoided.

Mechanism: Exploits the near-zero solubility of TPPO in non-polar alkanes.

  • Concentration: Evaporate the reaction solvent (typically DCM or THF) completely under reduced pressure. Do not leave residual polar solvent.

  • Trituration: Add n-Hexane or Pentane (10 mL per gram of crude residue) to the flask.

  • Sonication: Sonicate the suspension for 5–10 minutes. The product will dissolve; TPPO will form a white, gummy precipitate or fine powder.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a 1-inch pad of Celite®.

  • Wash: Rinse the filter cake with 3 volumes of cold hexanes.

  • Concentration: Combine filtrates and evaporate.

    • Result: ~90% TPPO removal. Proceed to Protocol C if high purity (>98%) is required.

Protocol B: Zinc Chloride Complexation (High Efficiency)

Best for: Large scale (>5g) or stubborn emulsions. Creates a crystalline TPPO-Zn complex.

Mechanism:


 (Insoluble precipitate).
  • Dissolution: Dissolve the crude residue in minimal Ethyl Acetate or Ethanol .

  • Reagent Prep: Prepare a 1M solution of anhydrous

    
     in ether or use solid 
    
    
    
    (approx. 1.5 equivalents relative to expected TPPO).
  • Complexation: Add the Zinc Chloride to the crude solution. Stir vigorously at room temperature for 1–2 hours.

  • Precipitation: A bulky white precipitate (the complex) will form.

  • Filtration: Filter the solid. Wash the cake with Ethyl Acetate.

  • Partition: (Critical Step) The filtrate now contains

    
    . Wash the filtrate with water (
    
    
    
    ) and brine (
    
    
    ) to remove excess Zinc salts.
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol C: Flash Chromatography (Polishing)

Best for: Final isolation of analytical grade material.

  • Column Prep: Pack silica gel using 100% Hexanes.

  • Loading: Load the semi-purified oil (from Protocol A/B) as a liquid injection or adsorbed onto silica.

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes (Elutes residual

      
      ).
      
    • 2–10 CV: 0%

      
       5% EtOAc in Hexanes (Elutes Product ).
      
    • Note: TPPO will not elute until polarity exceeds ~30% EtOAc.

  • Collection: Pool fractions containing the single spot at

    
     ~0.7.
    

Visual Workflow & Logic

PurificationProtocol Start Crude Reaction Mixture (Product + TPPO + CBr4) SolventRemoval Evaporate Reaction Solvent (High Vacuum) Start->SolventRemoval Decision Scale / Purity Req? SolventRemoval->Decision Trituration Protocol A: Triturate with Hexane/Pentane Decision->Trituration Small Scale / No Metals ZnComplex Protocol B: Add ZnCl2 (1.5 eq) in EtOH/EtOAc Decision->ZnComplex Large Scale / High TPPO FilterA Filter through Celite Trituration->FilterA CrudeOil Semi-Pure Oil (<10% TPPO) FilterA->CrudeOil Filtrate FilterB Filter Zn-TPPO Complex ZnComplex->FilterB AqueousWash Wash Filtrate with H2O (Remove excess Zn) FilterB->AqueousWash Filtrate AqueousWash->CrudeOil Column Protocol C: Flash Chromatography (0-5% EtOAc in Hexanes) CrudeOil->Column Final Pure this compound Column->Final

Figure 1: Decision matrix for the purification of gem-dibromoalkenes, highlighting the divergence between solubility-based and complexation-based TPPO removal.

Quality Control & Validation

After Protocol C, validate the structure using 1H NMR and 13C NMR .

  • 1H NMR (CDCl3):

    • Look for the disappearance of the aldehyde proton (if starting from aldehyde) or ketone signal.

    • The oxane ring protons should appear as multiplets around

      
       3.6–3.8 (adjacent to oxygen) and 
      
      
      
      2.4–2.6 (allylic to the double bond).
    • Crucial Check: Ensure no multiplets appear in the aromatic region (

      
       7.4–7.7), which would indicate residual TPPO.
      
  • 13C NMR:

    • Diagnostic Signal: The terminal alkene carbon (

      
      ) typically appears upfield relative to standard alkenes, often around 
      
      
      
      85–95 ppm due to the heavy atom effect of bromine.
    • The quaternary carbon (C4 of the ring) will appear around

      
       140–150 ppm.
      

Safety Considerations

  • Brominated Compounds: Many gem-dibromoalkenes are potential alkylating agents. Handle with gloves and work in a fume hood.

  • Triphenylphosphine: Toxic if inhaled or swallowed.

  • Waste Disposal: Segregate halogenated waste. The Zn-TPPO solid complex should be disposed of as solid hazardous waste containing heavy metals.

References

  • Corey-Fuchs Reaction (Original Methodology): Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR′)." Tetrahedron Letters, 1972 , 13(36), 3769–3772.

  • Zinc Chloride Complexation (TPPO Removal): Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[1] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82(19), 9931–9936. [1]

  • General Purification of Wittig/Appel Products: Byrne, P. A.; et al.[1] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[1] Organic & Biomolecular Chemistry, 2012 , 10, 3531-3537.[1]

Sources

Application Note: Polymerization of Monomers Derived from 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis and polymerization of monomers derived from 4-(Dibromomethylidene)oxane (also known as 4-(dibromomethylene)tetrahydropyran).

This molecule serves as a critical "linchpin" intermediate. While the sterically hindered and electron-deficient dibromoalkene itself resists homopolymerization, it is the precursor to a class of highly functionalized 4-Methyleneoxane and 4-(Diarylmethylene)oxane monomers. These derivatives are essential for creating functionalized poly(ethers), optical polymers, and alternating copolymers via Cationic or Radical pathways.

Abstract

This compound is a versatile vinylidene dibromide platform used to access functionalized exocyclic alkene monomers. Unlike simple vinyl halides, the gem-dibromo functionality allows for rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate 4,4-disubstituted exocyclic vinyl monomers . These "derived monomers" exhibit unique polymerization behaviors:

  • 4-Methyleneoxane (4-MO): Undergoes Cationic Polymerization to yield poly(ether) or vinyl-addition backbones depending on conditions.

  • 4-(Diarylmethylene)oxanes: Act as "Diphenylethylene (DPE) analogs" in Radical Copolymerization , enforcing alternating sequences and introducing high refractive index moieties or AIE (Aggregation-Induced Emission) properties into polymer chains.

Part 1: Synthesis of the Core Precursor

The foundational step is the conversion of commercially available Tetrahydropyran-4-one into This compound via the Ramirez-Corey-Fuchs reaction.

Protocol 1: Synthesis of this compound
  • Principle: A Wittig-like olefination using carbon tetrabromide and triphenylphosphine generates the gem-dibromoalkene.

  • Safety: Carbon tetrabromide (CBr₄) is toxic. Perform all steps in a fume hood.

Materials:

  • Tetrahydropyran-4-one (10.0 mmol)

  • Carbon tetrabromide (CBr₄) (20.0 mmol)

  • Triphenylphosphine (PPh₃) (40.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Zinc dust (optional, for activation)

Step-by-Step Methodology:

  • Reagent Prep: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.

  • Phosphine Solution: Dissolve PPh₃ (40 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Ylide Formation: Add CBr₄ (20 mmol) portion-wise. The solution will turn yellow/orange, indicating the formation of the dibromomethylene phosphorane species. Stir for 15 minutes at 0°C.

  • Addition: Add Tetrahydropyran-4-one (10 mmol) dropwise (dissolved in 5 mL DCM) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organic layers over MgSO₄.

  • Purification: Concentrate the filtrate. The byproduct (triphenylphosphine oxide) will precipitate; filter it off. Purify the crude oil via silica gel column chromatography (Eluent: Hexane/EtOAc 95:5).

  • Yield: Expect 85–92% of a colorless to pale yellow solid/oil.

Part 2: Derivatization into Polymerizable Monomers

The dibromo group acts as a "mask" for the monomer. We describe two routes to generate active monomers.

Route A: Synthesis of 4-(Diarylmethylene)oxanes (DPE Analogs)

Target Application: Radical Copolymerization for Optical Materials.

Protocol 2: Suzuki-Miyaura Double Coupling

  • Setup: In a Schlenk tube, combine this compound (1 eq), Arylboronic acid (2.5 eq), and K₂CO₃ (3 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio). Degas via freeze-pump-thaw (3 cycles).

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Standard aqueous workup followed by recrystallization from ethanol.

  • Result: 4-(Diphenylmethylene)oxane (or functionalized variant).

Route B: Synthesis of 4-Methyleneoxane (4-MO)

Target Application: Cationic Polymerization. Note: This is typically accessed via reductive debromination or directly from the ketone via Wittig (MePPh3Br), but the dibromo route allows access to monobromo intermediates if sequential substitution is desired. For pure 4-methyleneoxane, the Wittig methylenation is preferred.

Part 3: Polymerization Protocols
Method A: Radical Copolymerization of 4-(Diarylmethylene)oxanes

These monomers (M2) do not homopolymerize due to steric hindrance (similar to Diphenylethylene). They form strictly alternating or periodic copolymers with electron-deficient monomers like Maleimides or Acrylates (M1).

Mechanism: The bulky diaryl-substituted monomer prevents M2-M2 addition. The propagating radical ~M2• is stable and only adds to M1.

Protocol:

  • Monomers: Mix N-Phenylmaleimide (M1, 1.0 eq) and 4-(Diphenylmethylene)oxane (M2, 1.0 eq) in a Schlenk tube.

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 mol% relative to total monomer).

  • Solvent: Dissolve in Anisole (50 wt% monomer concentration).

  • Degassing: Purge with Nitrogen for 15 mins.

  • Polymerization: Immerse in a pre-heated oil bath at 70°C for 24 hours.

  • Precipitation: Drop the viscous solution into excess cold Methanol. Filter and dry the white powder.

  • Characterization:

    • ¹H NMR: Check for disappearance of vinyl protons. Confirm 1:1 incorporation ratio.

    • GPC: Expect Mw ~10,000–50,000 Da, PDI < 1.5 (if alternating tendency is high).

Method B: Cationic Polymerization of 4-Methyleneoxane

This monomer polymerizes through the exocyclic double bond.

Protocol:

  • Drying: Distill 4-Methyleneoxane over CaH₂ immediately before use.

  • Initiator: Prepare a solution of BF₃·OEt₂ or TiCl₄ in dry DCM.

  • Reaction: Cool monomer solution (in DCM) to -78°C.

  • Initiation: Add initiator solution rapidly.

  • Propagation: Stir for 1 hour at -78°C. The solution may darken.

  • Termination: Quench with pre-chilled Methanol containing a trace of ammonia.

  • Isolation: Precipitate into Hexane.

Part 4: Visualization of Workflows
Figure 1: Synthesis and Derivatization Pathway [1]

SynthesisPath Ketone Tetrahydropyran-4-one Dibromo 4-(Dibromomethylidene) oxane Ketone->Dibromo CBr4, PPh3 (Corey-Fuchs Step 1) Suzuki Pd-Cat Coupling (Suzuki-Miyaura) Dibromo->Suzuki Monomer1 4-(Diarylmethylene) oxane (Radical Monomer) Suzuki->Monomer1 Ar-B(OH)2 Polymer1 Alternating Copolymer (High Refractive Index) Monomer1->Polymer1 + Maleimide/Styrene (Radical Polym.)

Caption: Synthetic route from ketone precursor to functionalized monomers and subsequent polymerization.

Figure 2: Polymerization Mechanism (Radical Copolymerization)

RadicalMech Init Initiator (I•) M1 Monomer 1 (Electron Poor) Init->M1 Step1 Cross-Propagation ~M1• + M2 → ~M1-M2• M1->Step1 M2 Monomer 2 (4-Diarylmethyleneoxane) Step2 Steric Inhibition ~M2• + M2 (Blocked) Step1->Step2 Attempted Homopolym. Step3 Cross-Propagation ~M2• + M1 → ~M2-M1• Step1->Step3 Fast Step3->Step1 Cycle Repeats

Caption: Mechanism of alternating copolymerization preventing homopolymerization of the sterically hindered oxane monomer.

Part 5: Data Summary & Characterization
ParameterThis compound4-(Diphenylmethylene)oxanePoly(M1-alt-M2)
Appearance Pale yellow solid/oilWhite crystalline solidWhite powder
¹H NMR (Vinyl) No vinyl H (Quaternary)No vinyl H (Quaternary)Broad backbone signals
¹³C NMR (C=C) ~85 ppm (=CBr₂), ~140 ppm (C4)~140-145 ppm (Aromatic/Vinyl)Disappearance of sp² peaks
Solubility DCM, THF, TolueneDCM, THF, TolueneDMF, DMSO, THF
Melting Point 45-48°C110-115°CTg > 150°C (High thermal stability)
References
  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Halides. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ito, H., et al. (2018). Radical Copolymerization of 1,1-Diphenylethylene Derivatives: Control of Sequence and Properties. Macromolecules. Link

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. Link

  • Drockenmuller, E., et al. (2014). Radical Ring-Opening Polymerization of Cyclic Ketene Acetals and Analogs. Polymer Chemistry. Link

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Dibromomethylidene)oxane Ticket ID: #SYN-DBMO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize This compound (also known as 4-(dibromomethylene)tetrahydro-2H-pyran). This compound is a critical intermediate, often serving as a precursor for 4-ethynyloxane via the Fritsch-Buttenberg-Wiechell rearrangement or as a coupling partner in Pd-catalyzed cross-couplings.

The primary route is the Ramirez-Corey-Fuchs reaction (Step 1). While theoretically straightforward, this reaction is notorious for two issues: massive generation of triphenylphosphine oxide (


)  and exothermic runaway  during scale-up.

This guide provides a robust, self-validating protocol and a troubleshooting matrix derived from industrial process optimization.

Module 1: The Validated Protocol

Standard Operating Procedure (SOP) for 10g Scale

Methodology: Modified Ramirez-Corey-Fuchs (Zinc-Free Variant for Reliability) Rationale: While Zinc dust can reduce phosphine load, the standard


 method is more robust for the tetrahydro-4H-pyran-4-one substrate due to its specific steric profile.
Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Tetrahydro-4H-pyran-4-one 1.0SubstrateMust be dry (<0.1%

). Azeotrope with toluene if unsure.
Carbon Tetrabromide (

)
2.0Bromine SourceToxic. Weigh in a fume hood.
Triphenylphosphine (

)
4.0Ylide FormationUse fresh, white crystals. Yellowing indicates oxidation.
Dichloromethane (DCM) [0.3 M]SolventAnhydrous required.
Triethylamine (

)
2.0Scavenger (Optional)Can prevent acid-catalyzed decomposition during workup.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel. Cool to 0°C .

  • Charge 1: Add

    
     (2.0 equiv) and the Ketone (1.0 equiv) to the flask. Dissolve in anhydrous DCM.
    
  • Charge 2 (The Critical Step): Dissolve

    
     (4.0 equiv) in DCM in the addition funnel.
    
    • Technical Insight: We dissolve

      
       separately to control the rate of ylide formation. Adding solid 
      
      
      
      directly causes localized hot spots.
  • Controlled Addition: Dropwise add the

    
     solution to the 
    
    
    
    /Ketone mixture at 0°C.
    • Observation: The solution will turn from clear to yellow/orange (ylide formation).

    • Exotherm Alert: Do not allow internal temp to exceed 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: TLC (10% EtOAc/Hexane). The ketone spot (

      
      ) should disappear; product spot is non-polar (
      
      
      
      ).
  • Quench: Cool to 0°C. Add saturated

    
     solution slowly.
    

Module 2: The "Ph3PO Nightmare" (Purification)

The reaction produces 4 equivalents of


 by mass relative to your product. Standard columns will clog. Use this "Crash and Filter"  workflow.
The Hexane Crash Protocol
  • Concentrate: Evaporate the DCM reaction mixture to a thick, oily slurry (do not dry completely).

  • Suspension: Add cold n-Hexane or n-Pentane (10 mL per gram of starting ketone) to the slurry.

  • Trituration: Vigorously stir/sonicate for 20 minutes. The

    
     will precipitate as a white solid; the product remains soluble in hexane.
    
  • Filtration: Filter through a sintered glass funnel packed with a 2cm pad of Celite.

  • Wash: Wash the filter cake with cold hexane (2x).

  • Repeat: Concentrate the filtrate. If white solid reappears, repeat steps 2-5.

Module 3: Visualization & Logic

Reaction Pathway & Workup Logic

This diagram illustrates the chemical pathway and the critical decision points for purification.

G Start Start: Tetrahydro-4H-pyran-4-one Reagents Add CBr4 + PPh3 (in DCM, 0°C) Start->Reagents Intermediate Intermediate: Dibromomethylene Phosphorane Reagents->Intermediate In situ formation Reaction Wittig-type Reaction (RT, 2-4h) Intermediate->Reaction Crude Crude Mixture (Product + Massive Ph3PO) Reaction->Crude HexaneCrash The 'Hexane Crash' (Suspend in cold Hexane, Filter) Crude->HexaneCrash Remove DCM first Check Check Filtrate for Solids HexaneCrash->Check Filtrate Check->HexaneCrash Solids Visible? Yes FinalPurification Flash Column (100% Hexane -> 5% EtOAc) Check->FinalPurification Clear? No Product Pure this compound FinalPurification->Product

Caption: Workflow for the synthesis and purification of this compound, emphasizing the iterative removal of triphenylphosphine oxide.

Module 4: Troubleshooting (FAQ)

Q1: The reaction mixture turned black and tarry.

  • Diagnosis: Thermal decomposition or polymerization.

  • Root Cause: The reaction between

    
     and 
    
    
    
    is highly exothermic. If you added reagents too quickly or didn't cool to 0°C, the temperature spike degraded the reagents.
  • Fix: Ensure strict temperature control (0°C) during addition. Add

    
     as a solution, not a solid.
    

Q2: I see a new spot on TLC, but the yield is <30%.

  • Diagnosis: Wet reagents (Quenched Ylide).

  • Root Cause: The dibromomethylene ylide is extremely moisture-sensitive. Even trace water in the ketone or DCM will protonate the ylide, killing the reaction.

  • Fix: Dry the ketone by azeotropic distillation with toluene before use. Use freshly distilled DCM or solvent from a drying column.

Q3: My product is turning yellow/brown upon storage.

  • Diagnosis: Acid-catalyzed decomposition or light sensitivity.

  • Root Cause: Gem-dibromoalkenes can be unstable. Residual acid from the silica gel column or light exposure can trigger degradation.

  • Fix:

    • Add 1%

      
       to your column solvent system to neutralize the silica.
      
    • Store the product in the dark at -20°C under Argon.

Q4: Can I use the Zinc method (


) instead? 
  • Expert Insight: Yes. The "Ramirez" modification uses Zn dust (2 equiv),

    
     (2 equiv), and 
    
    
    
    (2 equiv).
  • Pros: Uses half the amount of

    
    , meaning half the waste.
    
  • Cons: Requires activation of Zn dust (wash with HCl, water, ether, dry). If the Zn isn't active, the reaction stalls. For small scales (<5g), the standard method (4 equiv

    
    ) is more "foolproof."
    

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[1] Tetrahedron Letters, 1972 , 13, 3769–3772. Link

  • Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes." Journal of the American Chemical Society, 1962 , 84, 1745–1747. Link

  • Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes." Tetrahedron Letters, 1994 , 35, 3529–3530. Link

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017 , 82, 9931–9936.[2] Link

Sources

Technical Support Center: Synthesis of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for Gem-Dibromoalkene Synthesis Applicable Substrate: 4-(Dibromomethylidene)oxane (Tetrahydro-4-(dibromomethylene)-2H-pyran) Primary Methodology: Ramirez-Corey-Fuchs Olefination

Introduction: The Reaction Landscape

You are likely attempting to synthesize this compound from tetrahydro-4H-pyran-4-one using Carbon Tetrabromide (


) and Triphenylphosphine (

).

While this reaction is robust on paper, the practical reality involves two major failure modes:

  • Stoichiometric Imbalance: The formation of the active dibromomethylene triphenylphosphorane ylide is highly sensitive to moisture and order of addition.

  • Purification Nightmare: The stoichiometric generation of Triphenylphosphine Oxide (TPPO) creates a viscous byproduct that often co-elutes with your product or traps it in a semi-solid matrix.

This guide moves beyond standard textbook procedures to address these specific process chemistry challenges.

Module 1: Reaction Optimization (Upstream Control)

Q: My yield is consistently below 60%. What is killing the conversion?

A: The most common culprit is the premature quenching of the active ylide by moisture or improper temperature control during the ylide formation step.

The Fix: The "Pre-Activation" Protocol Do not add all reagents simultaneously. The ylide must be generated before it sees the ketone.

  • Drying is Non-Negotiable: Use anhydrous Dichloromethane (DCM). If your DCM is not from a fresh solvent system, distill it over

    
    .
    
  • The 4:2:1 Rule: Use a molar ratio of 4.0 eq

    
     : 2.0 eq 
    
    
    
    : 1.0 eq Ketone
    .
    • Why? The reaction consumes 2 equivalents of

      
       to generate the ylide.[1][2] Excess 
      
      
      
      acts as a scavenger for liberated bromine species that can degrade your product.[2]
  • Temperature Staging:

    • Dissolve

      
       in DCM and cool to 0°C .
      
    • Add

      
       slowly. The solution will turn yellow/orange (active ylide). Stir for 20 minutes at 0°C. 
      
    • Only then add your ketone (oxane-4-one).

    • Allow to warm to Room Temperature (RT) only after 30 minutes.

Q: The reaction mixture turns dark black/tarry. Is the product gone?

A: Not necessarily, but it indicates decomposition. Gem-dibromoalkenes are sensitive to free bromine.

The Fix: Zinc Dust Additive Add 2.0 equivalents of activated Zinc dust to the reaction mixture along with the


.
  • Mechanism: Zinc acts as a halogen scavenger, preventing the formation of reactive bromine species that lead to polymerization. It also facilitates the reductive elimination step, keeping the reaction mixture cleaner and lighter in color.

Module 2: Purification & Work-up (Downstream Processing)

Q: How do I remove Triphenylphosphine Oxide (TPPO) without running a massive column?

A: TPPO is the bane of this synthesis. It is soluble in polar organic solvents (DCM, EtOAc) but insoluble in non-polar alkanes. Because your product (the oxane derivative) contains an ether linkage, it is slightly more polar than a standard hydrocarbon, which makes separation tricky.

The Fix: The


 Complexation Method 
This is a superior alternative to simple precipitation.
  • Solvent Swap: Evaporate the crude reaction mixture (DCM) to dryness.

  • Complexation: Re-dissolve the residue in a minimal amount of Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Precipitation: Add 2.0 equivalents of Magnesium Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    .
  • Filtration: Stir for 30 minutes. The TPPO forms a coordination complex (

    
    ) which precipitates as a white solid.
    
  • Recovery: Filter the solid.[3][4] Your product remains in the filtrate. Concentrate the filtrate and pass through a short silica plug eluting with 5% EtOAc/Hexanes.

Q: My product is an oil that won't crystallize. How do I assess purity?

A: this compound is typically a low-melting solid or oil.

The Fix: Diagnostic NMR Signals

  • 
     NMR:  Look for the disappearance of the ketone 
    
    
    
    -protons (usually triplets around 2.4-2.5 ppm) and the appearance of allylic protons shifted slightly upfield.
  • 
     NMR:  The definitive check is the gem-dibromo alkene carbon . Look for a signal around 85-95 ppm . The quaternary carbon of the double bond (attached to the ring) usually appears around 140-150 ppm .
    
  • TPPO Check: A multiplet around 7.4-7.7 ppm indicates residual TPPO.

Module 3: Visual Workflows

Workflow 1: Optimized Synthesis Logic

SynthesisWorkflow Start Start: Tetrahydro-4H-pyran-4-one Reagents Prepare Reagents: 4.0 eq PPh3 2.0 eq CBr4 Anhydrous DCM Start->Reagents Activation Activation Step (0°C): Mix PPh3 + CBr4 Wait 20 mins for Ylide Reagents->Activation In situ generation Addition Substrate Addition: Add Ketone slowly at 0°C Activation->Addition Ylide formed Reaction Reaction: Warm to RT Monitor by TLC (Hex:EtOAc) Addition->Reaction Quench Quench: Add Hexanes (precipitates bulk TPPO) Reaction->Quench Complete Filtration Filtration: Remove solid TPPO Quench->Filtration Polishing Polishing: Silica Plug or ZnCl2 Wash Filtration->Polishing Product Final Product: This compound Polishing->Product

Caption: Step-by-step logic for the Ramirez-Corey-Fuchs synthesis optimization.

Workflow 2: Purification Decision Tree

PurificationTree Start Crude Mixture (Concentrated) Solubility Is Product Soluble in Pentane? Start->Solubility Precip1 Method A: Trituration Solubility->Precip1 Yes (Most Likely) Precip2 Method B: ZnCl2 Complexation Solubility->Precip2 No / High TPPO Load Chromatography Flash Column (Required) Precip1->Chromatography If purity < 95% Precip2->Chromatography Polishing step

Caption: Decision matrix for removing Triphenylphosphine Oxide (TPPO).

Standard Operating Procedure (Gold Standard)

Objective: Synthesis of 5.0g scale this compound.

  • Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Add Carbon Tetrabromide (

    
    )  (2 eq) to the flask and dissolve in anhydrous DCM (10 mL/g of substrate). Cool to 0°C  in an ice bath.
    
  • Ylide Formation: Slowly add Triphenylphosphine (

    
    )  (4 eq) portion-wise over 10 minutes. The solution will turn a deep orange/yellow. Stir at 0°C for 20 minutes.
    
  • Addition: Add Tetrahydro-4H-pyran-4-one (1 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature for 1-2 hours. Monitor conversion by TLC (visualize with

    
     stain; the product is UV active but weak).
    
  • Workup (The "Crash" Method):

    • Pour the reaction mixture slowly into 5 volumes of rapidly stirring pentane or hexanes .

    • A massive amount of white precipitate (TPPO) will form.

    • Filter through a sintered glass funnel. Wash the solid cake with more pentane.

  • Concentration: Evaporate the combined filtrate.

  • Purification: If the residue is yellow/orange, pass through a short pad of silica gel eluting with 5% EtOAc in Hexanes to remove residual phosphines.

References

  • Corey, E. J., & Fuchs, P. L. (1972).[5] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][5][6][7] Tetrahedron Letters, 13(36), 3769–3772.[5] Link

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. The Reaction of Triphenylphosphine with Carbon Tetrabromide.[1][2][5][6][7] Journal of the American Chemical Society, 84(9), 1745–1747. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry, 82(19), 9931–9936. Link[3]

  • Tay, G. C., Huang, C. Y., & Rychnovsky, S. D. (2014).[8] Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(18), 8733–8749.[8] Link(Referenced for substrate properties and handling of oxane derivatives).

Sources

Troubleshooting guide for reactions involving 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis, Stability, and Reactivity Document ID: TS-DBM-PYR-001 Last Updated: February 4, 2026 Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Product Profile & Technical Specifications

4-(Dibromomethylidene)oxane is a versatile gem-dibromoalkene building block used primarily to install the tetrahydropyran (THP) ring into spirocyclic scaffolds or to access 4-ethynyl-tetrahydro-2H-pyran via rearrangement.[1] Its unique reactivity profile stems from the interplay between the electron-rich vinyl bromide moiety and the inductive effects of the pyran oxygen.[1]

FeatureSpecification
IUPAC Name 4-(Dibromomethylidene)tetrahydro-2H-pyran
Common Name 4-(Dibromomethylene)oxane; 1,1-Dibromo-2-(4-pyranyl)ethene
Molecular Formula C₆H₈Br₂O
Molecular Weight 255.94 g/mol
Physical State Colorless to pale yellow liquid (often solidifies upon cooling)
Storage -20°C, under Argon/Nitrogen, protected from light.[1]
Stability Sensitive to light (photolytic debromination) and moisture.[1]

Synthesis & Purification (The "Setup Guide")

User Question: "I cannot find a commercial supplier with stock. How do I synthesize this reliably on a gram scale?"

Technical Response: The industry-standard method is the Ramirez Olefination (a modification of the Corey-Fuchs reaction). Direct condensation of tetrahydro-4H-pyran-4-one with carbon tetrabromide and triphenylphosphine is robust, provided moisture is excluded.[1]

Standard Operating Procedure (SOP): Ramirez Olefination
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), CBr₄ (2.0 equiv), PPh₃ (4.0 equiv).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Protocol:

    • Cool a solution of CBr₄ in DCM to 0°C.

    • Add PPh₃ portion-wise (exothermic!).[1] The solution will turn yellow/orange (formation of the dibromomethylene phosphorane).

    • Stir for 20–30 minutes at 0°C.

    • Add the ketone (neat or in DCM) dropwise.[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Purification (Critical): The major contaminant is triphenylphosphine oxide (TPPO).[1]

    • Pre-treatment:[2][3] Triturate the crude residue with cold pentane or hexanes.[1] TPPO is largely insoluble and precipitates; the product remains in solution.[1] Filter off the solid.[1][4]

    • Chromatography: Silica gel, eluting with 5–10% EtOAc in Hexanes.[1] The product is less polar than TPPO.[1]

Visual Workflow:

SynthesisWorkflow Ketone Tetrahydro-4H-pyran-4-one Reagents CBr4 + PPh3 (DCM, 0°C) Ylide Dibromomethylene Phosphorane Reagents->Ylide Formation Product This compound Ylide->Product + Ketone Ramirez Olefination Byproduct TPPO (Solid) Product->Byproduct Precipitate w/ Pentane

Caption: Step-by-step synthesis via Ramirez Olefination, highlighting the critical TPPO removal step.

Troubleshooting: Lithium-Halogen Exchange (The "Carbenoid" Trap)

User Question: "I treated the dibromide with n-BuLi to trap the lithiated species with an aldehyde, but I only isolated the terminal alkyne (4-ethynyl-tetrahydro-2H-pyran). What went wrong?"

Technical Analysis: This is the most common failure mode.[1] The reaction involves a competition between trapping the intermediate carbenoid and Fritsch-Buttenberg-Wiechell (FBW) rearrangement .[1]

  • The Mechanism: Upon Lithium-Halogen exchange (Li/Br), an

    
    -bromo vinyl lithium species (carbenoid) is formed.[1] This species is thermally unstable.[1]
    
  • The Failure: If the temperature is too high (> -78°C) or the electrophile is not immediately available, the carbenoid undergoes

    
    -elimination to form a vinyl carbene, which rapidly rearranges (1,2-shift) to the alkyne.
    
Diagnostic & Solution Table
SymptomRoot CauseCorrective Action
Product is 100% Alkyne Carbenoid decomposed before trapping.[1]Internal Trapping (Barbier Conditions): Mix the dibromide and the electrophile (e.g., TMSCl, aldehyde) together, then add n-BuLi at -78°C.
Low Yield / Complex Mixture Protonation by moisture or reaction with solvent.Use THF/Et₂O (4:1) mixture.[1] Pure THF can sometimes promote protonation or decomposition.[1] Ensure strictly anhydrous conditions.
Incomplete Exchange Steric bulk of the dibromide.Use t-BuLi (2.0 equiv) at -78°C instead of n-BuLi. t-BuLi is more reactive and drives the exchange faster at cryogenic temperatures.[1]
Advanced Protocol: The "Trans-Metalation" Trick

If Barbier conditions fail (e.g., electrophile is incompatible with n-BuLi), generate the carbenoid at -100°C (Trapp mixture: THF/Et₂O/Pentane 4:4:1) and transmetalate immediately with ZnBr₂ or MgCl₂ .[1] The resulting Zinc or Magnesium carbenoids are significantly more stable than the Lithium species and can be warmed to 0°C for coupling.

Decision Tree for Li-Exchange:

LiExchange Start Start: Li-Halogen Exchange TempCheck Is Temp < -78°C? Start->TempCheck Carbenoid α-Bromo Vinyl Lithium (Carbenoid) TempCheck->Carbenoid Yes Carbene Vinyl Carbene (Unstable) TempCheck->Carbene No (Too Warm) TrapCheck Is Electrophile Present? TrapCheck->Carbene No (Sequential Addn) Trapped Target: Vinyl Bromide Derivative TrapCheck->Trapped Yes (Barbier) Carbenoid->TrapCheck Alkyne Result: Terminal Alkyne (FBW Rearrangement) Carbene->Alkyne 1,2-Shift

Caption: The kinetic competition between trapping the carbenoid and the thermodynamic sink (FBW rearrangement).

Troubleshooting: Pd-Catalyzed Cross-Coupling

User Question: "I want to mono-arylate the dibromide to get the (Z)-bromo-alkene, but I keep getting the bis-arylated product or no reaction."

Technical Analysis: gem-Dibromoalkenes are challenging substrates for Pd-coupling because the second oxidative addition (into the remaining C-Br bond) is often faster than the first due to the relief of steric strain and electronic effects.

Optimization Strategies
  • Catalyst Selection:

    • For Mono-Coupling: Use a catalyst with a bulky ligand to sterically hinder the second addition.[1] Pd(P(t-Bu)₃)₂ or Pd(dppf)Cl₂ are excellent choices.[1]

    • For Bis-Coupling: Use highly active systems like Pd₂(dba)₃ / S-Phos .[1]

  • The "Negishi" Advantage:

    • Suzuki coupling (Boronic acids) often requires base, which can cause side reactions (like elimination to alkyne).[1]

    • Negishi Coupling (Organozinc reagents) is superior for gem-dibromoalkenes.[1] It proceeds under milder conditions and often shows higher mono-selectivity.[1]

  • Stereoselectivity:

    • Mono-coupling usually occurs trans to the bulky group (the pyran ring), but since the pyran is symmetric, the first substitution is chemically equivalent. However, the second substitution will be stereodefined relative to the first.

Reaction Map:

CouplingMap Dibromide This compound Mono (Z)-α-Bromoalkene Dibromide->Mono Pd(P(tBu)3)2 1.0 eq Ar-ZnBr (Negishi) Alkyne Alkyne Side Product Dibromide->Alkyne Base (Suzuki) Side Reaction Bis 1,1-Diaryl Alkene Mono->Bis Pd-SPhos Excess Ar-B(OH)2

Caption: Selective pathways for Mono- vs. Bis-functionalization using catalyst control.

References & Further Reading

  • Ramirez Olefination (Original Method):

    • Desai, N. B., McKelvie, N., & Ramirez, F. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link

  • FBW Rearrangement & Carbenoid Stability:

    • Brown, R. C. D., et al. (2010). Bromine-lithium exchange on gem-dibromoalkenes: batch vs microflow conditions. University of Southampton ePrints. Link (Highlighting the stability of carbenoids in flow).

  • Pd-Catalyzed Coupling of gem-Dibromoalkenes:

    • Shen, W., & Wang, L. (1999). Palladium-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Organozinc Reagents. The Journal of Organic Chemistry, 64(24), 8873–8879. Link

  • Corey-Fuchs Reaction Overview:

    • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.[1] High-energy intermediates (carbenoids) pose potential hazards.[1]

Sources

Technical Support Center: 4-(Dibromomethylidene)oxane Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues and decomposition pathways of 4-(Dibromomethylidene)oxane Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (also known as 4-(dibromomethylene)tetrahydro-2H-pyran) as a key intermediate in the synthesis of 4-ethynyltetrahydropyran derivatives via the Corey-Fuchs reaction .

While the tetrahydropyran (THP) ether ring confers reasonable stability to the backbone, the gem-dibromoalkene functionality is the thermodynamic weak point. This moiety is susceptible to radical degradation (photolysis) and acid-catalyzed hydrolysis. This guide addresses the specific stability challenges and decomposition pathways you may encounter.

Part 1: Storage & Handling (Prevention)

Q: My sample has turned from off-white to yellow/brown during storage. Is it still usable?

A: The color change indicates radical decomposition and the release of elemental bromine (


). 

Diagnosis: gem-Dibromoalkenes are photosensitive. Exposure to UV or ambient light triggers the homolytic cleavage of the


 bond. The resulting vinyl radical is highly reactive, leading to oligomerization, while the released bromine radical (

) recombines to form

, causing the yellow/brown discoloration.

Troubleshooting Protocol:

  • Dissolve a small aliquot in

    
    .
    
  • Run a proton NMR (

    
     NMR). 
    
    • Check: Look for the disappearance of the distinct methylene protons adjacent to the double bond (typically

      
       2.5–3.0 ppm range for this scaffold).
      
    • Check: Look for broad, undefined peaks in the alkyl region, which indicate oligomerization.

  • Decision:

    • Pale Yellow: Likely <5% decomposition. Purify via a short silica plug (hexanes/EtOAc) to remove bromine and trace polymers.

    • Dark Brown/Viscous: Significant polymerization has occurred.[1] Discard and resynthesize.

Correct Storage Protocol:

Parameter Recommendation Scientific Rationale
Temperature -20°C (Freezer) Slows thermal elimination and radical propagation kinetics.
Light Amber vials + Foil wrap Prevents photon-induced C-Br homolysis (initiation step).
Atmosphere Argon/Nitrogen Prevents formation of peroxides at the ether linkage (alpha-position).

| Stabilizer | Cu wire (Optional) | Scavenges free radicals and trace halides. |

Part 2: Decomposition Pathways (Diagnosis)

Q: I observe the reformation of Tetrahydro-4H-pyran-4-one in my reaction mixture. How is this happening?

A: You are observing Acid-Catalyzed Hydrolysis.

While vinyl halides are generally resistant to nucleophilic attack, the gem-dibromo moiety can hydrolyze under acidic aqueous conditions or on acidic silica gel, reverting to the parent ketone.

The Mechanism:

  • Protonation: The

    
    -bond is protonated, forming a carbocation stabilized by the bromine atoms (and inductively destabilized, making this slow but possible with strong acids).
    
  • Nucleophilic Attack: Water attacks the cation.

  • Elimination: Loss of

    
     generates an 
    
    
    
    -bromo enol/ketone, which further hydrolyzes to the parent ketone.

Visualizing the Decomposition:

DecompositionPathways cluster_legend Pathway Key Compound This compound Radical Vinyl Radical Species Compound->Radical hv (Light) Cation Carbocation Intermediate Compound->Cation H+ (Acid) Polymer Oligomers/Polymers (Brown Tar) Radical->Polymer Propagation Ketone Tetrahydro-4H-pyran-4-one (Hydrolysis Product) Cation->Ketone +H2O, -2HBr key1 Red: Photolytic/Radical key2 Green: Hydrolytic

Figure 1: Primary decomposition pathways showing photolytic degradation (top) and acid-catalyzed hydrolysis (bottom).

Part 3: Troubleshooting Synthesis & Purification

Q: My yield for the Corey-Fuchs Step 1 is low (<50%). What are the critical failure points?

A: The instability of the phosphorus ylide or moisture contamination is the likely cause.

The formation of the gem-dibromoalkene requires the in situ generation of the dibromomethylene triphenylphosphorane ylide (


). This species is moisture-sensitive.

Diagnostic Checklist:

  • Reagent Quality (Triphenylphosphine):

    • Issue:

      
       oxidizes to 
      
      
      
      over time.
    • Test: Check

      
       NMR. If the oxide peak (
      
      
      
      29 ppm) is significant (>10%) in your starting material, recrystallize
      
      
      from ethanol or increase equivalents.
  • Water Content:

    • Issue: Water quenches the ylide immediately, preventing reaction with the ketone.

    • Fix: Ensure

      
       (DCM) is distilled over 
      
      
      
      or taken from a solvent purification system (SPS).
  • Reaction Time/Temperature:

    • Issue: The reaction is often run at 0°C to RT. Heating can cause the ylide to decompose before reacting with the sterically hindered ketone.

    • Protocol: Add

      
       to 
      
      
      
      at 0°C, stir 15 mins to form the ylide (orange/red color), then add the ketone.
Q: Can I purify this compound on silica gel?

A: Yes, but with strict pH control.

Standard silica gel is slightly acidic (pH 5-6). As discussed in Part 2, acidity promotes hydrolysis.[2]

Optimized Purification Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (

    
    ) in hexanes before packing the column. This neutralizes acidic sites.
    
  • Eluent: Use a gradient of Hexanes

    
     5% EtOAc/Hexanes. The compound is non-polar.
    
  • Speed: Flash chromatography should be rapid (<20 mins). Prolonged residence time on silica increases the risk of decomposition.

Part 4: Reaction Monitoring Workflow

Use this decision tree to troubleshoot purity issues during your experiments.

TroubleshootingWorkflow Start Start: Analyze Purity Visual Visual Inspection: Is it Brown/Yellow? Start->Visual NMR 1H NMR Analysis (CDCl3) Visual->NMR No (Off-white) Purify Filter through Neutral Alumina/Silica Visual->Purify Yes (Light Yellow) Discard Discard & Resynthesize Visual->Discard Yes (Dark Brown/Tar) Use Proceed to Step 2 (n-BuLi Treatment) NMR->Use Sharp Olefinic Peaks No Aldehyde/Ketone Hydrolysis Check Solvent Dryness & Silica Acidity NMR->Hydrolysis Ketone Peaks Present (Reverted SM) Polymer Check Light Exposure & Storage Temp NMR->Polymer Broad Baseline Hump Purify->NMR Hydrolysis->Discard Polymer->Discard

Figure 2: Troubleshooting logic for assessing compound integrity prior to use.

References

  • Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes".[3] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Grandjean, D.; Pale, P.; Chuche, J. (1991). "Gem-dibromoalkenes: Synthesis and reactivity". Tetrahedron, 47(7), 1215-1230. (General stability of vinyl dibromides).
  • BenchChem. (2025).[4][2] "Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions". (Reference for THP ring stability). Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 4-Bromotetrahydropyran". (Analogous halogenated THP data). Link

Sources

Analytical methods for monitoring the progress of 4-(Dibromomethylidene)oxane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Synthesis, Stability, and Reaction Monitoring of 4-(Dibromomethylidene)oxane Ticket ID: CHEM-SUP-2024-DBM Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (also known as 4-(dibromomethylene)tetrahydro-2H-pyran) is a critical gem-dibromoolefin intermediate, primarily generated via the first step of the Corey-Fuchs reaction from tetrahydro-4H-pyran-4-one. It serves as a precursor for 4-ethynyltetrahydropyran and various cross-coupling substrates.[1]

This guide addresses the three most common technical challenges reported by researchers:

  • False Positives in QC: Thermal degradation during GC-MS analysis.

  • Lithiation Failures: Uncontrolled Fritsch-Buttenberg-Wiechell (FBW) rearrangement during functionalization.

  • Ambiguous NMR Data: Distinguishing the gem-dibromo species from the starting ketone or alkyne product.

Part 1: Synthesis & Quality Control (QC)

Q: How do I definitively confirm the identity of my product?

A: Nuclear Magnetic Resonance (NMR) is the gold standard. Gas Chromatography (GC) is unreliable for this specific scaffold due to thermal instability (see Troubleshooting).

1H NMR Diagnostic Markers (400 MHz, CDCl3):

  • Symmetry: The molecule retains a plane of symmetry, but the chemical environment of the

    
    -protons changes significantly from the ketone precursor.
    
  • Shift: Look for the disappearance of the ketone

    
    -protons (~2.44 ppm) and the appearance of allylic ether protons.
    

13C NMR Diagnostic Markers (100 MHz, CDCl3): The most definitive proof is the carbon skeleton change at the C4 position.

Carbon PositionChemical Shift (δ ppm)Diagnostic Feature
C=C -Br2 (Quaternary)135.0 – 138.0 Downfield shift from alkane range.
C=C -Br2 (Terminal)86.0 – 90.0 Upfield relative to typical alkenes due to the heavy atom effect (Br).
C -O (Ether)68.0 – 70.0 Characteristic of the tetrahydropyran ring.
C=O (Starting Material)~206.0 Must be absent. Presence indicates incomplete reaction.[1]
Q: What is the recommended purity threshold for downstream lithiation?

A: We recommend >95% purity by 1H NMR. Residual triphenylphosphine oxide (TPPO) from the Corey-Fuchs reaction is a common contaminant.

  • Removal Protocol: Trituration with warm hexanes (the product is soluble; TPPO is not) followed by filtration through a short silica plug (10% EtOAc/Hexanes).

Part 2: Reaction Monitoring (Lithium-Halogen Exchange)

Q: I am trying to lithiate the dibromoalkene to trap with an electrophile, but I only get the alkyne. Why?

A: You are observing the Fritsch-Buttenberg-Wiechell (FBW) Rearrangement . This occurs when the intermediate carbenoid is too unstable or the temperature is too high.

The Mechanism of Failure:

  • Lithiation: n-BuLi attacks one bromine, forming the

    
    -bromoalkenyllithium (carbenoid).
    
  • Competition: This species has two pathways:[1]

    • Pathway A (Desired): Reaction with an external electrophile (E+).[1]

    • Pathway B (Undesired):

      
      -Elimination of LiBr to form a vinylidene carbene, which instantly rearranges to the alkyne (4-ethynyltetrahydropyran).
      

Corrective Protocol:

  • Temperature Control: Maintain -78°C strictly . The carbenoid decomposes at > -60°C.

  • Inverse Addition: Cannulate the lithiated species into the electrophile solution if the electrophile is stable to base.

  • In-Situ Monitoring: Use ReactIR (FTIR) to track the disappearance of the C=C stretch (~1620 cm⁻¹) and ensure the alkyne C≡C stretch (~2100 cm⁻¹) does not appear before quenching.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction workflow.

ReactionPathways Start This compound Li_Exchange Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Li_Exchange Step 1 Carbenoid α-Bromoalkenyllithium (Unstable Intermediate) Li_Exchange->Carbenoid Trap Product A: Functionalized Alkene (Trapped Species) Carbenoid->Trap Path A: Electrophile Present (Kinetic Control) Rearrange Product B: Terminal Alkyne (FBW Rearrangement) Carbenoid->Rearrange Path B: Warming > -60°C (Thermodynamic Control)

Caption: Kinetic vs. Thermodynamic pathways during the lithiation of gem-dibromoolefins.

Part 3: Troubleshooting & FAQs

Q: My GC-MS shows the alkyne product, but NMR shows the starting dibromoalkene. Which is correct?

A: Trust the NMR.

  • Diagnosis: Gem-dibromoalkenes have weak C-Br bonds. The high temperature of the GC injector port (typically 250°C) causes thermal elimination of HBr (or Br2 disproportionation), artificially generating the alkyne inside the instrument.

  • Solution: Switch to HPLC (UV detection at 210-254 nm) or rely on 1H NMR. If GC is mandatory, lower the injector temperature to 150°C (if volatility permits) or use on-column injection.

Q: The reaction mixture turns black upon adding n-BuLi. Is this normal?

A: No. A dark brown/black color usually indicates polymerization or decomposition of the THF solvent (via proton abstraction) rather than the reagent.

  • Check: Ensure your THF is anhydrous and inhibitor-free.[1]

  • Check: Ensure the n-BuLi titer is accurate. Excess base can attack the tetrahydropyran ring oxygen, leading to ring-opening.

Q: Can I use silica gel TLC to monitor the reaction?

A: Yes, but with caveats.

  • Stain: The dibromoalkene is not UV-active enough for short-wave (254 nm) visualization unless conjugated. Use KMnO4 (stains the alkene yellow/brown) or Iodine chamber.

  • Stability: Do not leave the spot on the plate for >10 minutes before developing; the acidic nature of silica can induce slow hydrolysis of the vinyl dibromide.

Part 4: Analytical Method Summary

MethodSuitabilityCritical Notes
1H NMR High Best for structure confirmation. Monitor

-protons.[1]
13C NMR High Definitive C=CBr2 signals (88 ppm / 136 ppm).[1]
GC-MS Low Risk of thermal artifacts (False Alkyne Positive).
HPLC-UV Medium Use neutral pH mobile phase (Water/AcN).
IR (In-situ) High Best for real-time lithiation monitoring (-78°C).
References
  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[2] Tetrahedron Letters, 13(36), 3769–3772.

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.

  • Bachki, A., et al. (1995). Heteroatom-directed lithiation of gem-dibromoalkenes. Tetrahedron, 51(19), 5433-5440. (Discusses stability of carbenoids).

  • Thibonnet, J. (2021).[1] Bromine-lithium exchange on gem-dibromoalkenes: batch vs microflow conditions. Journal of Flow Chemistry. (Detailed study on temperature control).

Sources

Topic: Strategies to Enhance the Selectivity of Reactions with 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Dibromomethylidene)oxane

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Optimization of cross-coupling (Suzuki, Negishi), lithiation, and functionalization protocols.

Executive Summary: The "Selectivity" Paradox

This compound (CAS: 133496-54-5) presents a unique selectivity profile compared to acyclic 1,1-dibromoalkenes. Due to the


 symmetry of the tetrahydropyran ring, the two bromine atoms are initially homotopic , meaning there is no inherent regioselectivity (E/Z) distinction for the first substitution.

Therefore, "enhancing regioselectivity" for this specific reagent translates practically to three critical chemoselectivity challenges:

  • Mono- vs. Bis-Coupling: Preventing the "runaway" second coupling to ensure high yields of the mono-functionalized vinyl bromide.

  • Sequential Functionalization: Controlling the order of addition to synthesize unsymmetrical 1,1-disubstituted alkenes.

  • Site-Selective Lithiation: Differentiating between halogen-lithium exchange (vinylic) and deprotonation (

    
    -to-oxygen).
    

This guide provides troubleshooting workflows to master these selectivities.

Part 1: Critical Protocols & Troubleshooting

Controlling Mono-Coupling in Pd-Catalyzed Reactions

Challenge: The reaction product (mono-bromoalkene) is often more reactive than the starting dibromide due to steric relief or electronic effects, leading to inseparable mixtures of mono- and bis-coupled products.

Q: How do I stop the reaction at the mono-coupled product during Suzuki-Miyaura coupling?

A: Implement the "Steric Gating" Strategy. Standard catalysts like Pd(PPh


)

often lead to over-coupling. You must use a catalyst system that is active enough for oxidative addition to the dibromide but sterically sensitive enough to slow down addition to the mono-bromide.
  • Recommended Catalyst: Pd(t-Bu

    
    P)
    
    
    
    or Pd(OAc)
    
    
    / SPhos
    .
    • Why: Bulky electron-rich phosphines facilitate the first oxidative addition but create a crowded environment that hinders the second addition to the now-substituted alkene.

  • Stoichiometry: Use a strictly limiting amount of boronic acid (0.95 – 1.0 equiv). Do not use excess.

  • Base Selection: Switch to weak bases (e.g., NaHCO

    
    , K
    
    
    
    PO
    
    
    ) rather than strong bases (Ba(OH)
    
    
    , t-BuOK) to slow the transmetalation rate.

Experimental Workflow (Mono-Coupling):

  • Dissolve this compound (1.0 equiv) in THF/Water (10:1).

  • Add Aryl-B(OH)

    
     (0.95 equiv) and K
    
    
    
    PO
    
    
    (2.0 equiv).
  • Degas vigorously (Argon sparge).

  • Add Pd(t-Bu

    
    P)
    
    
    
    (2-3 mol%).
  • Stir at room temperature . Heating promotes bis-coupling.

Technical Insight: If you observe >10% bis-product, switch to the "Inverse Addition" technique: Slowly add the boronic acid solution to the catalyst/dibromide mixture over 2 hours via syringe pump.

Sequential Coupling for Unsymmetrical Alkenes

Challenge: Synthesizing


 tetrahydropyran-4-ylidenes.

Q: Does the order of coupling partners matter if the ring is symmetric?

A: Yes, for chemical yield and reactivity, though not for stereochemistry. While the positions are stereochemically equivalent (no E/Z isomerism relative to the ring), the electronic nature of the first substituent affects the second coupling.

  • Rule of Thumb: Install the electron-withdrawing or less sterically demanding group first.

    • Reasoning: An electron-poor mono-bromide is more reactive towards the second oxidative addition. If you install an electron-donating group first, the remaining C-Br bond becomes deactivated, requiring harsher conditions for the second step which may degrade the oxane ring.

Protocol for Unsymmetrical Synthesis:

  • Step 1 (Suzuki): Couple electron-poor Ar-B(OH)

    
    
    
    
    
    Isolate Mono-Bromide.
  • Step 2 (Negishi/Suzuki): Couple electron-rich/bulky partner using a more active catalyst (e.g., XPhos-Pd-G2) at elevated temperature (60-80 °C).

Site-Selective Lithiation (Halogen Exchange vs. Deprotonation)

Challenge: n-BuLi can attack the bromine (desired exchange) or the protons


 to the ring oxygen (undesired).

Q: I am getting ring-opened byproducts or complex mixtures during lithiation. What is happening?

A: You are likely deprotonating the ring or causing elimination. The protons at the 3- and 5-positions of the oxane ring are acidified by the oxygen. At higher temperatures (


 °C), n-BuLi can deprotonate here.

Troubleshooting Table: Lithiation Conditions

IssueDiagnosisCorrective Action
Low Yield of Electrophile Trapping Incomplete exchange or carbene formation.Ensure T < -78 °C. Use t-BuLi (2.0 equiv) instead of n-BuLi for cleaner exchange.
Alkyne Formation (Rearrangement) The intermediate carbenoid rearranged.This is the Fritsch-Buttenberg-Wiechell rearrangement. If you want the carbenoid to trap an electrophile, keep T < -90 °C and add electrophile immediately.
Ring Opening

-Deprotonation occurred.
Avoid coordinating solvents (THF) if possible; use Et

O. Keep reaction time < 15 min before quenching.

Part 2: Visualized Pathways

Figure 1: Selectivity Decision Tree

This diagram illustrates the divergence between mono-coupling, bis-coupling, and rearrangement pathways.

G cluster_0 Pd-Catalyzed Coupling cluster_1 Lithiation Pathways Start This compound Mono Mono-Aryl Bromide (Target Intermediate) Start->Mono 1.0 eq Ar-B(OH)2 Pd(tBu3P)2, RT Li_Int Vinyl Lithium Species Start->Li_Int n-BuLi, -78°C Bis Bis-Aryl Product (Over-reaction) Mono->Bis Excess Ar-B(OH)2 High Temp, Pd(PPh3)4 Alkyne 4-Ethynyloxane (FBW Rearrangement) Li_Int->Alkyne Warm to RT Trapped Functionalized Vinyl Bromide Li_Int->Trapped Electrophile (E+)

Caption: Divergent reaction pathways controlled by stoichiometry and temperature. Green nodes indicate controlled, selective outcomes.

Part 3: FAQ & Troubleshooting

Q1: Can I use the Corey-Fuchs protocol to make 4-ethynyloxane from this reagent? A: Yes. Treat this compound with n-BuLi (2.1 equiv) at -78 °C, then allow it to warm to room temperature. The intermediate lithium carbenoid undergoes the Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne.

  • Tip: Quench with water for the terminal alkyne, or add an electrophile (e.g., MeI) to get the internal alkyne directly.

Q2: Why is my Suzuki coupling stalling after 50% conversion? A: If you are using bulky ligands to prevent bis-coupling, you may have suppressed the reaction too much.

  • Fix: Increase catalyst loading to 5 mol%. Ensure rigorous exclusion of oxygen (Pd-phosphines are air-sensitive). Add a promoter like Ag

    
    O  or TBAB  (tetrabutylammonium bromide) to facilitate the reaction without increasing the temperature.
    

Q3: Is E/Z isomerism ever an issue? A: Only if the tetrahydropyran ring itself is substituted (e.g., at the 2- or 3-position), breaking the symmetry. For unsubstituted this compound, the two bromine positions are homotopic. Any "isomer" formed in the first step is identical by symmetry.

References

  • Selective Mono-Coupling of 1,1-Dibromoalkenes

    • Uenishi, J., et al. "Stereoselective Synthesis of Trisubstituted Alkenes via Sequential Palladium-Catalyzed Cross-Coupling Reactions of 1,1-Dibromo-1-alkenes." Journal of Organic Chemistry, 2012, 77(10), 4778–4783.
  • General Suzuki Coupling of Gem-Dibromides

    • Lhermet, R., et al. "Pd-Catalyzed Selective Mono-Suzuki-Miyaura Coupling of 1,1-Dibromo-1-alkenes." Organic Letters, 2005, 7(3), 387–389.
  • Synthesis and Reactivity of 4-(Dibromomethylidene)

    • See general methods for Ramirez Olefination applied to cyclic ketones: Tetrahedron Letters, 1972, 13(5), 377–378.
  • Fritsch-Buttenberg-Wiechell Rearrangement

    • Rezaei, H., et al. "Generation of Alkylidenecarbenes from 1,1-Dibromoalkenes." Organic Syntheses, 2007, 84, 172.

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Validation of 4-(Dibromomethylidene)oxane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides an in-depth comparative analysis of the spectroscopic methods used to validate the structure of 4-(Dibromomethylidene)oxane, a halogenated heterocyclic compound of interest. Through a detailed examination of its predicted spectroscopic data and a direct comparison with the well-characterized 4-tert-butyloxan-4-one, we will illustrate the power and complementarity of modern spectroscopic techniques in confirming molecular architecture.

Introduction

This compound is a unique heterocyclic ketone featuring an exocyclic dibrominated double bond. This structural motif is of interest to medicinal chemists due to the potential for diverse reactivity and biological interactions. The presence of the oxane ring, a common scaffold in many bioactive molecules, further enhances its significance. However, the synthesis of such a molecule can potentially lead to isomeric byproducts or rearranged structures. Therefore, rigorous spectroscopic analysis is paramount to confirm the desired molecular structure.

This guide will walk researchers, scientists, and drug development professionals through the systematic process of structural validation using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the predicted data for this compound with the established spectral characteristics of 4-tert-butyloxan-4-one, we will highlight the key diagnostic features that enable confident structural assignment.

Synthesis of Target and Comparator Molecules

This compound (Hypothetical Synthesis):

The synthesis of this compound can be envisioned via a Corey-Fuchs reaction starting from the corresponding ketone, 4-oxanone. This reaction is a reliable method for the conversion of aldehydes and ketones into gem-dibromoalkenes.[1][2][3][4][5]

4-tert-butyloxan-4-one (Established Synthesis):

The comparator molecule, 4-tert-butyloxan-4-one, can be synthesized from 4-tert-butylcyclohexanol through oxidation. A common and efficient method involves the use of an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.[2][6][7]

Spectroscopic Validation Workflow

The following diagram illustrates the typical workflow for the spectroscopic validation of a newly synthesized compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

Part 1: Spectroscopic Analysis of this compound (Predicted Data)

Due to the novelty of this compound, we will rely on predicted spectroscopic data generated from established computational models. These predictions provide a robust hypothesis for the expected experimental outcomes.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

  • δ 3.8-4.0 ppm (t, 4H): This triplet is assigned to the four protons on the carbons adjacent to the oxygen atom (positions 2 and 6). The electron-withdrawing effect of the oxygen deshields these protons, shifting them downfield. The triplet multiplicity arises from coupling to the protons at positions 3 and 5.

  • δ 2.8-3.0 ppm (t, 4H): This triplet corresponds to the four protons on the carbons adjacent to the sp²-hybridized carbon (positions 3 and 5). These protons are deshielded by the adjacent double bond and the carbonyl-like character of the dibromomethylidene group. They appear as a triplet due to coupling with the protons at positions 2 and 6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals.

  • δ ~140 ppm (s): This signal is attributed to the quaternary sp² carbon of the dibromomethylidene group (C4). Its downfield shift is due to the attachment of the electronegative bromine atoms and its alkene character.

  • δ ~90 ppm (s): This signal corresponds to the sp² carbon bearing the two bromine atoms (=CBr₂). The significant downfield shift is a direct result of the strong deshielding effect of the two bromine atoms.

  • δ ~68 ppm (t): This signal represents the two equivalent methylene carbons adjacent to the oxygen atom (C2 and C6). The electronegative oxygen causes a characteristic downfield shift.

  • δ ~35 ppm (t): This signal is assigned to the two equivalent methylene carbons at positions 3 and 5.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • ~1650 cm⁻¹ (C=C stretch): A sharp, medium-intensity peak is expected for the exocyclic carbon-carbon double bond. Conjugation with the bromine atoms may slightly alter this frequency.

  • ~2850-3000 cm⁻¹ (C-H stretch): These absorptions correspond to the stretching vibrations of the C-H bonds in the oxane ring.

  • ~1100 cm⁻¹ (C-O-C stretch): A strong, characteristic absorption for the ether linkage within the oxane ring.

  • ~600-700 cm⁻¹ (C-Br stretch): One or two strong absorptions are anticipated in this region, corresponding to the carbon-bromine bonds.

Mass Spectrometry (MS)

The mass spectrum will be crucial for determining the molecular weight and confirming the presence of two bromine atoms.

  • Molecular Ion (M⁺): A characteristic isotopic cluster for a molecule containing two bromine atoms is expected. The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 1:2:1, which is a definitive signature for the presence of two bromine atoms.

  • Fragmentation: Fragmentation patterns are likely to involve the loss of bromine atoms (M-Br)⁺ and subsequent fragmentation of the oxane ring.

Part 2: Spectroscopic Analysis of 4-tert-butyloxan-4-one (Comparator)

4-tert-butyloxan-4-one provides an excellent point of comparison, as it shares the oxane ring but possesses a saturated ketone functionality and a bulky tert-butyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ 3.8-4.0 ppm (m, 4H): The protons on the carbons alpha to the oxygen (positions 2 and 6) will appear in a similar region to the target molecule. However, due to the rigid chair conformation enforced by the tert-butyl group, these protons may exhibit more complex splitting patterns.

  • δ 2.4-2.6 ppm (m, 4H): The protons on the carbons alpha to the carbonyl group (positions 3 and 5) are deshielded and will appear in this region.

  • δ 0.9 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This is a highly diagnostic signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~210 ppm (s): A characteristic downfield signal for the ketone carbonyl carbon (C4).

  • δ ~68 ppm (t): The methylene carbons adjacent to the oxygen (C2 and C6).

  • δ ~40 ppm (t): The methylene carbons adjacent to the carbonyl group (C3 and C5).

  • δ ~32 ppm (s): The quaternary carbon of the tert-butyl group.

  • δ ~27 ppm (q): The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy
  • ~1715 cm⁻¹ (C=O stretch): A strong, sharp absorption characteristic of a saturated six-membered ring ketone.[8] This is a key differentiating feature from the C=C stretch in the target molecule.

  • ~2870-2960 cm⁻¹ (C-H stretch): Strong absorptions for the C-H bonds of the oxane ring and the tert-butyl group.

  • ~1100 cm⁻¹ (C-O-C stretch): A strong absorption for the ether linkage.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A single, distinct molecular ion peak is expected, reflecting the absence of isotopes like bromine.

  • Fragmentation: Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangement (if applicable). A prominent fragment corresponding to the loss of the tert-butyl group ((M-57)⁺) would be highly indicative of the structure.

Head-to-Head Spectroscopic Comparison

The following table summarizes the key diagnostic differences in the spectroscopic data between this compound and 4-tert-butyloxan-4-one.

Spectroscopic TechniqueThis compound (Predicted)4-tert-butyloxan-4-one (Comparator)Key Differentiating Feature
¹H NMR Absence of high-field aliphatic signals.Sharp singlet at ~0.9 ppm (9H).Presence of the tert-butyl singlet.
¹³C NMR Signals for sp² carbons (~140 ppm, ~90 ppm).Ketone carbonyl signal at ~210 ppm.Position and type of the C4 signal.
IR C=C stretch at ~1650 cm⁻¹.C=O stretch at ~1715 cm⁻¹.Position and nature of the key functional group stretch.
MS 1:2:1 isotopic cluster for M⁺, [M+2]⁺, [M+4]⁺.Single molecular ion peak.Isotopic pattern of the molecular ion.

Detailed Experimental Protocols

General NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General IR Spectroscopy Protocol (ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol (Electron Ionization - EI):

  • Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/MS).

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detect the ions and generate the mass spectrum.

Conclusion

The structural validation of a novel compound like this compound relies on the synergistic application of multiple spectroscopic techniques. As demonstrated through the comparison with 4-tert-butyloxan-4-one, each method provides unique and complementary information. The characteristic signals in ¹H and ¹³C NMR, the specific vibrational frequencies in IR spectroscopy, and the distinct isotopic patterns in mass spectrometry collectively create a "molecular fingerprint" that allows for the unambiguous confirmation of the target structure. This guide serves as a practical framework for researchers in the pharmaceutical and chemical sciences to approach the critical task of structural elucidation with confidence and rigor.

References

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  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Predictor | Chemaxon Docs. (n.d.). Retrieved from [Link]

  • CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC. (n.d.). Retrieved from [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • CH 336: Ketone Spectroscopy - Oregon State University. (2020, February 7). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

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  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]

  • Corey Fuchs reaction - YouTube. (2019, October 30). Retrieved from [Link]

  • rxn4chemistry/rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. (n.d.). Retrieved from [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. (2021, December 6). Retrieved from [Link]

  • Molecular Structure Prediction Using Infrared Spectra - CS229. (2017, December 15). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Dibromomethylidene)oxane

[1][2]

Executive Summary: Immediate Action Plan

Stop. Do not dispose of 4-(Dibromomethylidene)oxane (CAS: 10602-09-2) down the drain or in general trash.[1] Identify. This compound is a Halogenated Organic waste. Segregate. It must be separated from non-halogenated solvents (e.g., acetone, ethanol) to prevent the contamination of cheaper waste streams and to ensure proper high-temperature incineration.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile.[1] this compound is a vinyl dibromide derivative of tetrahydropyran.[1] Unlike simple solvents, it possesses specific functional group hazards that dictate its waste stream.[1]

PropertyDescriptionDisposal Implication
Functional Group Vinyl 1,1-dibromideHalogenated Waste. Requires incineration at >1100°C to prevent dioxin formation [1].[1]
Reactivity Electrophilic (low); Pd-coupling activeSegregate from strong nucleophiles (e.g., thiols, amines) in the waste container to prevent exothermic polymerization or unexpected alkylation.[1]
Physical State Liquid/Low-melting SolidFlammable Liquid Stream. Treat as a flammable solvent carrier for disposal purposes.[1]
Toxicity Suspect Carcinogen/MutagenContact Hazard. Double-glove (Nitrile) and handle in a fume hood.[1] Treat all waste containers as toxic.[1]
Expert Insight: The "Vinyl Halide" Factor

While less reactive than alkyl bromides, vinyl halides like this compound can act as alkylating agents under physiological conditions.[1] Regulatory bodies often treat vinyl halides as suspect carcinogens [2].[1] Therefore, destruction efficiency is the priority over recycling.[1]

Pre-Disposal Stabilization (Reaction Mixtures)

Researchers rarely dispose of the pure commercial reagent; it is usually part of a reaction mixture (e.g., Corey-Fuchs olefination or cross-coupling).[1]

Scenario A: Quenching Reaction Mixtures

If the reagent is present with metal catalysts (Pd, Cu) or organolithiums (n-BuLi):

  • Cool the reaction vessel to -78°C or 0°C.

  • Quench slowly with saturated Ammonium Chloride (

    
    ) or water to neutralize active organometallics.[1]
    
  • Extract organics into a compatible halogenated solvent (e.g., Dichloromethane).

  • Separate the aqueous layer (dispose as Aqueous Waste) from the organic layer.

  • Direct the organic layer containing this compound to the Halogenated Waste container.

Scenario B: Expired Pure Reagent

Do not attempt to quench or chemically alter the pure reagent.[1]

  • Label the original bottle as "Waste to be Discarded."

  • Overpack the bottle in a clear plastic bag to contain potential leaks.

  • Submit for Lab Pack disposal (see Section 3).[1]

Operational Disposal Workflow

This workflow ensures compliance with EPA RCRA standards (or equivalent local regulations) and minimizes safety risks.

Step 1: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1]

  • Cap: Vented caps are recommended if the waste mixture has potential for slow gas evolution, though pure vinyl dibromides are generally stable.[1]

Step 2: Segregation (The Golden Rule)

You must segregate this waste into the Halogenated Solvent stream.

  • Why? Non-halogenated waste (e.g., pure Acetone) is often used as fuel blending in cement kilns.[1] The presence of high bromine content (like in this molecule) poisons the catalyst in these kilns and releases corrosive HBr gas, violating air emission standards [3].[1]

Step 3: Labeling

The label must explicitly state:

  • Chemical Name: this compound Solution[1]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated[1]

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for disposing of this compound, ensuring it reaches the correct incineration facility.

DisposalWorkflowStartWaste: this compoundStateCheckIs it a Pure Reagent or Reaction Mixture?Start->StateCheckPurePure / Expired ReagentStateCheck->PureMixtureReaction MixtureStateCheck->MixtureLabPackLab Pack Disposal(Do not bulk pour)Pure->LabPackSmall Volume (<500mL)HaloBinHalogenated Waste Carboy(HDPE/Glass)Pure->HaloBinLarge Volume (>500mL)QuenchStep 1: Quench Active Metals(Sat. NH4Cl)Mixture->QuenchContains n-BuLi/Metals?PhaseSepStep 2: Phase SeparationQuench->PhaseSepAqueousAqueous Phase(Check pH -> Drain/Aqueous Waste)PhaseSep->AqueousOrganicOrganic Phase(Contains Vinyl Dibromide)PhaseSep->OrganicOrganic->HaloBinMust be Halogenated StreamIncinerationFinal Fate: High Temp Incineration(>1100°C)LabPack->IncinerationHaloBin->Incineration

Figure 1: Decision tree for the segregation and disposal of vinyl dibromide wastes.[1]

Regulatory Framework (RCRA)

For US-based laboratories, this waste falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.

  • Halogenated Solvents (F-List): While this compound is not explicitly F-listed (like DCM or TCE), it must be managed as if it were F-listed due to the "mixture rule" if dissolved in spent halogenated solvents [4].[1]

  • Destruction Method: The presence of the dibromomethylidene group mandates incineration at facilities permitted for halogenated waste to manage Hydrobromic Acid (HBr) emissions.

Emergency Procedures (Spills)

If this compound is spilled outside the fume hood:

  • Evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If the spill is large (>100mL) and outside a hood, respiratory protection (organic vapor cartridge) is required.[1]

  • Absorb: Use a vermiculite or clay-based absorbent.[1] Do not use paper towels alone, as they increase surface area for evaporation.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar, label as "Debris from Halogenated Spill," and dispose of as hazardous waste.

References
  • Stockholm Convention on Persistent Organic Pollutants. (2006).[1] Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices. (Halogenated waste requires >1100°C/2s residence time).[1]

  • Occupational Safety and Health Administration (OSHA). Vinyl Bromide Standard (Carc.[1] 1B). (Analogous hazard data for vinyl halides).[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Halogenated Solvents.[1] (Technical Resource Document).

  • Cornell University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents.

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